molecular formula C13H13F3N2O B1425704 N-propyl-8-(trifluoromethoxy)quinolin-4-amine CAS No. 1275172-96-7

N-propyl-8-(trifluoromethoxy)quinolin-4-amine

Cat. No.: B1425704
CAS No.: 1275172-96-7
M. Wt: 270.25 g/mol
InChI Key: ZEIFCEZWJSBVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-8-(trifluoromethoxy)quinolin-4-amine: is a chemical compound with the molecular formula C₁₃H₁₃F₃N₂O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its unique chemical structure, which includes a trifluoromethoxy group and a propylamine side chain, making it a valuable subject for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-8-(trifluoromethoxy)quinolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline.

    Trifluoromethoxylation: The 8-hydroxyquinoline undergoes trifluoromethoxylation using a suitable trifluoromethoxylating agent under controlled conditions to introduce the trifluoromethoxy group at the 8-position.

    Amination: The intermediate product is then subjected to amination with propylamine to introduce the N-propyl group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-propyl-8-(trifluoromethoxy)quinolin-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-propyl-8-(trifluoromethoxy)quinolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-propyl-8-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the quinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    8-(trifluoromethoxy)quinoline: Lacks the N-propyl group, which may result in different chemical and biological properties.

    N-propylquinolin-4-amine:

    Quinolin-4-amine derivatives: Various derivatives with different substituents at the 8-position.

Uniqueness: N-propyl-8-(trifluoromethoxy)quinolin-4-amine is unique due to the presence of both the trifluoromethoxy group and the N-propyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-2-7-17-10-6-8-18-12-9(10)4-3-5-11(12)19-13(14,15)16/h3-6,8H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFCEZWJSBVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-propyl-8-(trifluoromethoxy)quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.